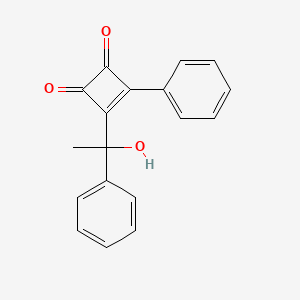
3-Cyclobutene-1,2-dione, 3-(1-hydroxy-1-phenylethyl)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutene-1,2-dione, 3-(1-hydroxy-1-phenylethyl)-4-phenyl- is a complex organic compound that features a cyclobutene ring with dione functionalities and phenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutene-1,2-dione, 3-(1-hydroxy-1-phenylethyl)-4-phenyl- typically involves multi-step organic reactions. A common approach might include:
Formation of the Cyclobutene Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Dione Functionalities: Oxidation reactions can be employed to introduce the dione groups.
Addition of Phenyl Groups: Phenyl substituents can be introduced via Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be fine-tuned to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might yield hydroxy or alkoxy derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl groups or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or ethers.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine
Pharmaceuticals: Possible use as a precursor or active ingredient in drug development.
Biochemical Research: Studying the interactions of the compound with biological molecules.
Industry
Chemical Manufacturing: Use in the production of specialty chemicals.
Polymer Science:
Mecanismo De Acción
The mechanism of action of 3-Cyclobutene-1,2-dione, 3-(1-hydroxy-1-phenylethyl)-4-phenyl- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutene Derivatives: Compounds with similar cyclobutene rings and functional groups.
Phenyl-Substituted Diones: Compounds with dione functionalities and phenyl substituents.
Uniqueness
The unique combination of the cyclobutene ring, dione functionalities, and phenyl substituents in 3-Cyclobutene-1,2-dione, 3-(1-hydroxy-1-phenylethyl)-4-phenyl- distinguishes it from other similar compounds
Propiedades
Número CAS |
823833-62-1 |
|---|---|
Fórmula molecular |
C18H14O3 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
3-(1-hydroxy-1-phenylethyl)-4-phenylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C18H14O3/c1-18(21,13-10-6-3-7-11-13)15-14(16(19)17(15)20)12-8-4-2-5-9-12/h2-11,21H,1H3 |
Clave InChI |
BDXBNMGTTJAOBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)(C2=C(C(=O)C2=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


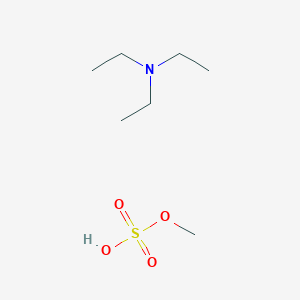
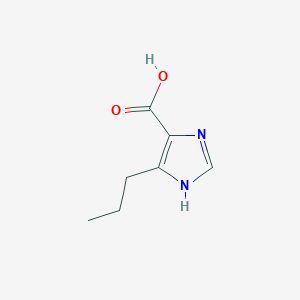
![(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol](/img/structure/B14232041.png)
stannane](/img/structure/B14232048.png)
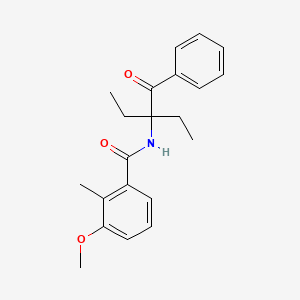

![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)
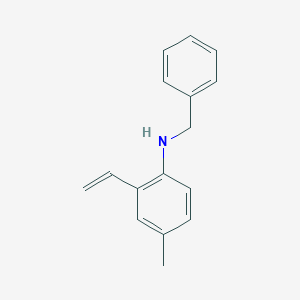
![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)
![4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B14232085.png)
![Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14232091.png)

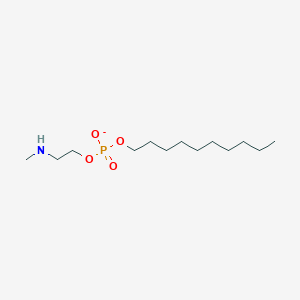
![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
